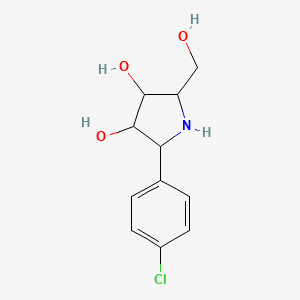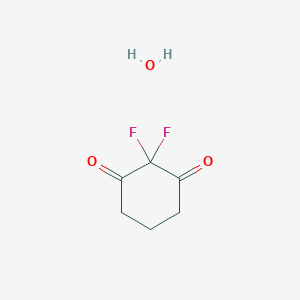
Bleu Procion H-5R
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Procion Blue H-5R: is a reactive dye with the chemical formula C32H22Cl2N6Na2O6S2 and CAS registry number 12236-84-9 . It is widely used in the textile industry for dyeing cotton and other cellulose fibers . This compound is known for its vibrant blue color and excellent dyeing properties.
Applications De Recherche Scientifique
Procion Blue H-5R has a wide range of applications in scientific research :
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored materials.
Mécanisme D'action
Target of Action
Procion Blue H-5R (PB) primarily targets bilirubin , a degradation product of hemoglobin . Bilirubin is an endogenous toxin, and its specific removal is essential to cure hyperbilirubinemia .
Mode of Action
PB is immobilized onto the surfaces of cellulose membranes prepared by a phase inversion technique . The immobilized PB interacts with bilirubin, adsorbing it from the solution . The amount of PB immobilized on the membranes affects the adsorption capability of the membrane to bilirubin .
Biochemical Pathways
The specific interaction between PB and bilirubin leads to the removal of bilirubin from the system . This process aids in the treatment of hyperbilirubinemia, a condition characterized by an excess of bilirubin in the blood .
Pharmacokinetics
The amount of pb immobilized on the membranes and the initial concentration of bilirubin in the solution are factors that influence the adsorption capability of the pb-immobilized cellulose membrane .
Result of Action
The result of PB’s action is the specific adsorption of bilirubin. The PB-immobilized membrane can specifically adsorb bilirubin in a BSA/bilirubin mixed solution . The bilirubin adsorption capacity reaches 26 mg/g at pH 9.5 . The membrane also shows excellent reusability, with the adsorption capability of bilirubin decreasing only 1.3% after 3 adsorption-desorption cycles .
Action Environment
The action of PB is influenced by several environmental factors. The effects of the immobilized PB amounts, the initial concentration of bilirubin, NaCl concentration, pH value, and BSA concentration on the adsorption capability of the PB-immobilized cellulose membrane to bilirubin have been investigated . Furthermore, bilirubin is easily destroyed by exposure to direct sunlight and oxidized in alkaline solution . Therefore, all adsorption experiments are carried out in a dark room .
Analyse Biochimique
Biochemical Properties
Procion Blue H-5R plays a significant role in biochemical reactions, particularly in the field of affinity chromatography. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, which allows for the selective isolation and study of these molecules. For example, Procion Blue H-5R can bind to albumin and other serum proteins, facilitating their separation and analysis . This interaction is primarily driven by the dye’s reactive groups, which form stable covalent bonds with amino acid residues in proteins.
Cellular Effects
Procion Blue H-5R has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, Procion Blue H-5R has been shown to affect the adsorption of bilirubin in liver cells, which is crucial for understanding hyperbilirubinemia . Additionally, the dye’s interaction with cellular proteins can lead to changes in cellular metabolism, impacting processes such as energy production and detoxification.
Molecular Mechanism
At the molecular level, Procion Blue H-5R exerts its effects through specific binding interactions with biomolecules. The dye’s reactive groups enable it to form covalent bonds with amino acids in proteins, leading to enzyme inhibition or activation. For example, Procion Blue H-5R can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . This mechanism is essential for studying enzyme kinetics and identifying potential drug targets.
Temporal Effects in Laboratory Settings
The effects of Procion Blue H-5R can change over time in laboratory settings. The dye’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Procion Blue H-5R remains stable under ambient conditions, but its reactivity can decrease over time due to hydrolysis and other degradation processes . Long-term exposure to Procion Blue H-5R in in vitro or in vivo studies may lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes.
Dosage Effects in Animal Models
The effects of Procion Blue H-5R vary with different dosages in animal models. At low doses, the dye can be used safely for biochemical studies without causing significant adverse effects. At high doses, Procion Blue H-5R may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective use of Procion Blue H-5R in research and therapeutic applications.
Metabolic Pathways
Procion Blue H-5R is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The dye can affect the activity of enzymes involved in detoxification pathways, such as cytochrome P450 enzymes, by binding to their active sites and altering their catalytic efficiency . This interaction can lead to changes in the levels of metabolites and influence overall metabolic homeostasis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Procion Blue H-5R is synthesized through a series of chemical reactions involving various intermediates. The synthesis typically involves the following steps :
Condensation Reaction: 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid reacts with 2,4,6-Trichloro-1,3,5-triazine.
Diazotization: 3-Amino-4-hydroxynaphthalene-1,5-disulfonic acid undergoes diazotization.
Coupling Reaction: The diazotized product is coupled with the condensation product.
Complexation: The resulting compound is complexed with copper sulfate, sodium acetate, and hydrogen peroxide.
Salting-Out: The final product is isolated by salting-out.
Industrial Production Methods: In industrial settings, the production of Procion Blue H-5R follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity of the dye .
Analyse Des Réactions Chimiques
Types of Reactions: Procion Blue H-5R undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure and color.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Various nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different colored compounds, while reduction can result in colorless or differently colored products .
Comparaison Avec Des Composés Similaires
- Reactive Blue 13
- Reactive Navy Blue K-R
- Reactive Dark Blue K-R
Procion Blue H-5R stands out due to its excellent dyeing properties, making it a preferred choice in various applications.
Propriétés
Numéro CAS |
12236-84-9 |
|---|---|
Formule moléculaire |
C29H14ClN7O14S4.Cu.4Na |
Poids moléculaire |
868.05 |
Origine du produit |
United States |
Q1: How does Procion Blue H-5R interact with its target and what are the downstream effects?
A1: Procion Blue H-5R is a dye that exhibits affinity for specific proteins. In one study, it was used to functionalize a cellulose membrane for the specific removal of bilirubin []. This suggests that Procion Blue H-5R interacts with bilirubin through a mechanism that may involve electrostatic interactions, hydrogen bonding, or hydrophobic interactions, leading to its selective removal from a solution.
Q2: Are there any notable differences in how Procion Blue H-5R interacts with enzymes from different species?
A2: Yes, research suggests there might be differences in the interaction. While Procion Blue H-5R was successfully used to purify 6-phosphofructokinase from Pichia pastoris, aqueous two-phase affinity partitioning with a similar dye, Cibacron Blue F3G-A, did not indicate significant structural differences in the nucleotide binding sites of the 6-phosphofructokinases from Pichia pastoris and Saccharomyces cerevisiae []. This implies that the specific interactions between Procion Blue H-5R and target proteins may vary across different species, even for functionally similar enzymes. Further research is needed to fully characterize these interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,3,6-Trimethylhexahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B1171796.png)
